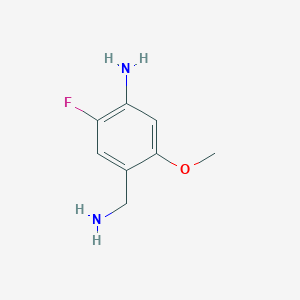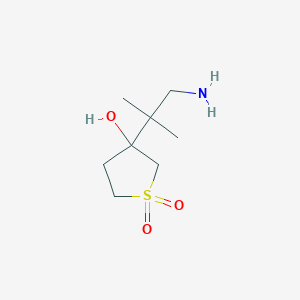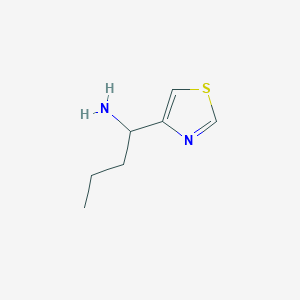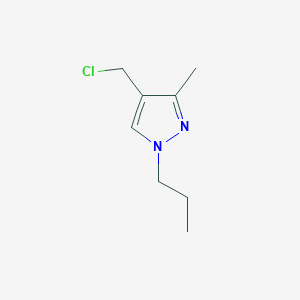
4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloromethyl group at position 4, a methyl group at position 3, and a propyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction.
Alkylation: The final step involves the alkylation of the pyrazole ring to introduce the propyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are commonly employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and various amines are commonly used.
Major Products
Nucleophilic Substitution: Substituted pyrazoles with various functional groups depending on the nucleophile used.
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: Dihydropyrazoles or methyl-substituted pyrazoles.
Scientific Research Applications
4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-3-methyl-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity . The pyrazole ring can also interact with various receptors or enzymes, modulating their function through non-covalent interactions such as hydrogen bonding, π-π stacking, or hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-1H-pyrazole: Lacks the methyl and propyl groups, leading to different reactivity and applications.
3-Methyl-1-propyl-1H-pyrazole: Lacks the chloromethyl group, resulting in reduced reactivity towards nucleophiles.
4-(Bromomethyl)-3-methyl-1-propyl-1H-pyrazole: Similar structure but with a bromomethyl group, which has different reactivity compared to the chloromethyl group.
Uniqueness
The presence of the chloromethyl group makes it highly reactive towards nucleophiles, while the methyl and propyl groups provide steric and electronic effects that influence its chemical behavior and interactions with biological targets .
Properties
Molecular Formula |
C8H13ClN2 |
|---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
4-(chloromethyl)-3-methyl-1-propylpyrazole |
InChI |
InChI=1S/C8H13ClN2/c1-3-4-11-6-8(5-9)7(2)10-11/h6H,3-5H2,1-2H3 |
InChI Key |
VTFKJQRHOSWZIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


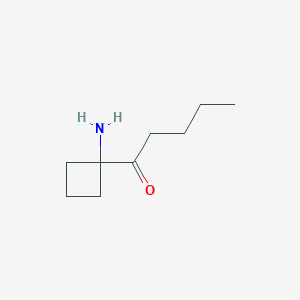
![Bicyclo[4.1.0]heptane-2-sulfonyl chloride](/img/structure/B13168283.png)
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one](/img/structure/B13168286.png)
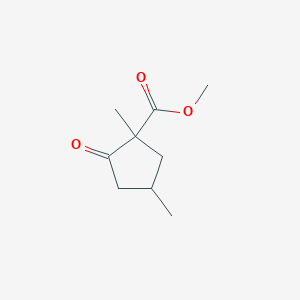
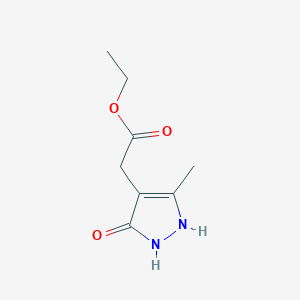
![3-Aminobicyclo[3.3.1]nonan-9-ol](/img/structure/B13168311.png)
![1-[4-(2-Methylthiophen-3-yl)phenyl]ethan-1-one](/img/structure/B13168326.png)
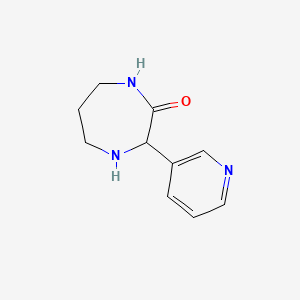
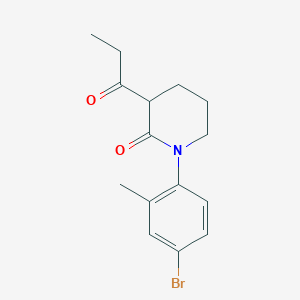
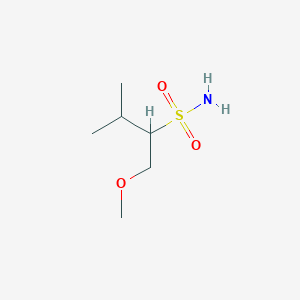
![(1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine](/img/structure/B13168349.png)
